molecular formula C22H20FN5O B12625196 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

Cat. No.: B12625196
M. Wt: 389.4 g/mol
InChI Key: OGTMTINITFGFLT-UHFFFAOYSA-N
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Description

The compound 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone features a pyrazolo[3,4-f]isoquinoline core substituted with a 4-fluorophenyl group at position 1 and a piperazine ring at position 3. The piperazine is further acetylated at the N-1 position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—such as the fluorinated aromatic system, piperazine-ethanone moiety, and fused heterocyclic core—align with compounds reported for diverse biological activities, including enzyme inhibition and antiproliferative effects .

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H20FN5O/c1-15(29)26-8-10-27(11-9-26)21-12-16-13-25-28(18-4-2-17(23)3-5-18)22(16)19-6-7-24-14-20(19)21/h2-7,12-14H,8-11H2,1H3

InChI Key

OGTMTINITFGFLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include iodine, diphenylhydrazone, and pyridine . The reaction conditions typically involve heating in glacial acetic acid or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

Piperazine Substitutions: Fluorophenyl and trifluoromethyl groups enhance target binding through hydrophobic and electronic effects. Acetylation (ethanone) versus sulfonylation alters metabolic stability .

Biological Activity

The compound 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone , also known by its CAS number 938437-59-3, is a member of the pyrazolo[3,4-f]isoquinoline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN5C_{20}H_{18}FN_{5} with a molar mass of approximately 347.39 g/mol. The structural features include a fluorophenyl group and a piperazine moiety, which are critical for its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC20H18FN5
Molar Mass347.39 g/mol
Key Functional GroupsPyrazolo[3,4-f]isoquinoline, Piperazine

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-f]isoquinoline exhibit significant biological activities. The compound has been studied for its potential in several therapeutic areas:

Anticancer Activity

Studies suggest that compounds within this class may inhibit cancer cell proliferation. For instance, some derivatives have shown promising results in preclinical models by inducing apoptosis in various cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .

Antibacterial Properties

Preliminary studies have indicated that certain pyrazolo[3,4-f]isoquinoline derivatives possess antibacterial activity against various bacterial strains. These findings suggest that the compound could serve as a scaffold for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating conditions associated with cholinergic dysfunction.

Case Study 3: Antibacterial Efficacy

In vitro tests revealed that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The observed mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
Anticancer1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone15 (approx.)
AChE InhibitionSame Compound2.14
AntibacterialSame Compound10 (varies by strain)

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